molecular formula C7H5ClN2S B1350614 4-Chloro-7-methylthieno[3,2-d]pyrimidine CAS No. 175137-21-0

4-Chloro-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B1350614
CAS No.: 175137-21-0
M. Wt: 184.65 g/mol
InChI Key: IYJDOVYAFDVIDB-UHFFFAOYSA-N
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Description

4-Chloro-7-methylthieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H5ClN2S . It is a white crystalline solid, soluble in organic solvents .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves refluxing 7-methyl-3H-thieno[3,2-d]pyrimid-4-one in phosphorus oxychloride for 2 hours . Another method involves a reaction with trichlorophosphate in N,N-dimethyl-formamide at 110℃ for 4 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 heavy atoms and 9 aromatic heavy atoms . The InChI Key is IYJDOVYAFDVIDB-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 184.65 . It has a molar refractivity of 47.39 and a topological polar surface area (TPSA) of 54.02 Ų . Its Log Po/w (iLOGP) is 2.17 .

Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

4-Chloro-7-methylthieno[3,2-d]pyrimidine serves as an important intermediate in the synthesis of small molecule anticancer drugs. Zhou et al. (2019) developed a rapid synthesis method for such compounds, highlighting their potential in cancer treatment development (Zhou et al., 2019).

Antiviral Activity Research

In the context of antiviral research, derivatives of this compound have shown promise. Saxena et al. (1988) investigated certain derivatives for their antiviral activity, providing insights into potential pharmaceutical applications (Saxena et al., 1988).

Radioprotective and Antitumor Properties

Alqasoumi et al. (2009) synthesized novel thieno[2,3-d]pyrimidine derivatives, which showed promising radioprotective and antitumor activities. This research underscores the compound's potential in enhancing cancer therapy (Alqasoumi et al., 2009).

Chemical Transformations and Molecular Geometry

Krolenko and Vlasov (2019) utilized this compound in Suzuki coupling reactions, highlighting its utility in complex chemical transformations and studying molecular geometry (Krolenko & Vlasov, 2019).

Potential Antibacterial Agents

Research by Dave and Shah (2002) involved synthesizing novel compounds from this compound derivatives, testing them for potential antibacterial properties (Dave & Shah, 2002).

Antimicrobial Activity Research

Abdel-rahman, Bakhite, and Al-Taifi (2002) conducted a study to synthesize new Pyridothienopyrimidines and Pyridothienotriazines from this compound derivatives, exploring their antimicrobial activities (Abdel-rahman et al., 2002).

Dual Inhibition of Enzymes for Cancer Therapy

Gangjee et al. (2008) synthesized compounds from this compound, showing potent inhibitory activity against enzymes critical in cancer progression, such as thymidylate synthase and dihydrofolate reductase (Gangjee et al., 2008).

Apoptosis Induction for Cancer Treatment

Kemnitzer et al. (2009) discovered that certain derivatives of this compound are potent apoptosis inducers, suggesting their use in cancer therapy (Kemnitzer et al., 2009).

Microwave-Promoted Cross-Coupling Reactions

Prieur, Pujol, and Guillaumet (2015) utilized this compound in microwave-promoted cross-coupling reactions, showcasing its role in facilitating efficient chemical syntheses (Prieur et al., 2015).

Synthesis and Antitumor Activity

Grivsky et al. (1980) synthesized a derivative of this compound, assessing its antitumor activity and potential as a dihydrofolate reductase inhibitor in cancer therapy (Grivsky et al., 1980).

Biochemical Analysis

Biochemical Properties

4-Chloro-7-methylthieno[3,2-d]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases by this compound can lead to alterations in cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK pathway, which is involved in cell growth and differentiation. By altering the activity of this pathway, this compound can impact cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. The molecular mechanism of this compound involves complex interactions that ultimately affect cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, affecting its efficacy. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth. At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can have distinct biological activities. The compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

4-chloro-7-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJDOVYAFDVIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380577
Record name 4-chloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-21-0
Record name 4-chloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-7-METHYLTHIENO [3,2-D] PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 7-methyl-3H-thieno[3,2-d]pyrimid-4-one (3, 2.9 g, 18 mmol) in phosphorus oxychloride (18 mL) under N2 was heated at reflux for 1 hour. The resulting solution was allowed to cool to room temperature and then poured into a saturated aqueous solution of sodium bicarbonate to neutralize. The aqueous mixture was extracted with diethyl ether. The organic layer was washed with water followed by saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and the solvent evaporated under reduced pressure to yield 4-chloro-7-methylthieno[3,2-d]pyrimidine (3.1 g, 96% yield) as a white solid.
Quantity
2.9 g
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reactant
Reaction Step One
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18 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

7-Methylthieno[3,2-d]pyrimidine-4(3H)-one (1.5 g) was added to POCl3 (10 mL), and the mixture was stirred at 110° C. for 2 hours. The reaction mixture was cooled to room temperature, concentrated and diluted with DCM, and sat. NaHCO3 solution was added thereto. The aqueous layer was extracted with DCM to combine organic layers. The organic layer was dried with MgSO4 and filtered to obtain the title compound as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one (2.1 g) in phosphorus oxychloride (10 mL) was heated at 100° C. for 1 hour. The reaction mixture was then cooled and poured into a mixture of ice-water and ethyl acetate. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (DCM) to afford 2.0 g of 4-chloro-7-methyl-thieno[3,2-d]pyrimidine.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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